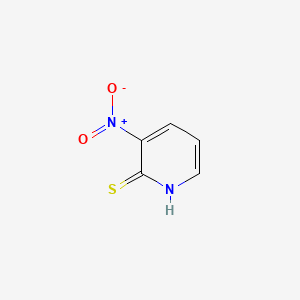

3-Nitropyridine-2-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98807. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-nitro-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2S/c8-7(9)4-2-1-3-6-5(4)10/h1-3H,(H,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNPLDRVWHXGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191631 | |

| Record name | 2(1H)-Pyridinethione, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38240-29-8 | |

| Record name | 3-Nitro-2(1H)-pyridinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38240-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Pyridinethione, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038240298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38240-29-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyridinethione, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Mercapto-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Nitropyridine-2-thiol: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 3-Nitropyridine-2-thiol, a heterocyclic building block of interest to researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a pyridine derivative characterized by a nitro group at the 3-position and a thiol group at the 2-position. It exists in a tautomeric equilibrium with its thione form, 3-nitro-1H-pyridine-2-thione.[]

The key physicochemical properties of this compound are summarized in the table below. These values are compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| IUPAC Name | 3-nitro-1H-pyridine-2-thione | [] |

| Synonyms | 3-Nitro-2-pyridinethiol | [2][3] |

| CAS Number | 38240-29-8 | [][2][3][4][5] |

| Molecular Formula | C₅H₄N₂O₂S | [][2][3][4][5] |

| Molecular Weight | 156.16 g/mol | [][2][3][4] |

| Appearance | Pale Yellow Solid | [4] |

| Melting Point | 169-175 °C[2], 174 °C[4] | [2][4] |

| Boiling Point | 243.6 °C at 760 mmHg (Computed) | [] |

| Purity | 96%[3], Min. 98.0% (HPLC,T)[4] | [3][4] |

| Storage | Sealed in dry, 2-8°C | [5] |

| Sensitivity | Air Sensitive | [4] |

| Identifier | Value | Source(s) |

| Canonical SMILES | C1=CNC(=S)C(=C1)--INVALID-LINK--[O-] | [] |

| InChI | InChI=1S/C5H4N2O2S/c8-7(9)4-2-1-3-6-5(4)10/h1-3H,(H,6,10) | [][3] |

| InChI Key | LKNPLDRVWHXGKZ-UHFFFAOYSA-N | [][3] |

| MDL Number | MFCD00661369 | [4][5] |

| PubChem Substance ID | 329764108 | [2] |

Molecular Structure

The structure of this compound is notable for its tautomerism, existing as both a thiol and a thione. This equilibrium is a key feature of its chemical reactivity.

Experimental Protocols

A common synthetic route to substituted 3-thiopyridines involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with a thiol. A general procedure, adapted from the synthesis of related compounds, is described below.[8] This proposed pathway starts from the commercially available 2-chloro-3-nitropyridine.

Detailed Methodology for Synthesis of 3-Sulfanylpyridines (General Protocol): [8]

-

Reaction Setup: Dissolve the starting material (e.g., 2-chloro-3-nitropyridine, 1 mmol) in an anhydrous solvent such as DMF (5 mL).

-

Addition of Reagents: Add the thiol source (e.g., sodium hydrosulfide or a specific thiol, 1 mmol) and a base like potassium carbonate (K₂CO₃, 1 mmol).

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 60 °C) for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water (50 mL).

-

Acidification & Extraction: Acidify the aqueous solution to pH 3 using concentrated HCl. Extract the product with an organic solvent like chloroform (CHCl₃, 3 x 20 mL).

-

Drying and Concentration: Dry the combined organic phases over sodium sulfate (Na₂SO₄) and evaporate the solvent under reduced pressure.

-

Purification: Purify the resulting residue by column chromatography (e.g., SiO₂ with CHCl₃ as eluent) or by recrystallization from a suitable solvent like ethanol (EtOH).

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a compound. The protocol used for the characterization of the related Cu(I)-5-nitropyridine-2-thiol cluster is outlined below and would be applicable for this compound.[7]

Methodology for Single-Crystal X-ray Diffraction: [7]

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction, typically by slow evaporation of a saturated solution or by vapor diffusion.

-

Data Collection: Mount a suitable crystal on a diffractometer (e.g., Oxford Xcalibur S) equipped with a specific radiation source (e.g., Mo-Kα, λ = 0.71073 Å). Collect diffraction data at a controlled temperature (e.g., 298 K).

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods software (e.g., SHELXS).

-

Refine the structure based on F² using refinement software (e.g., SHELXL).

-

Refine non-hydrogen atoms anisotropically.

-

Add hydrogen atoms at calculated positions and refine them using a riding model.

-

Reactivity and Applications

The nitro group in the pyridine ring facilitates nucleophilic aromatic substitution reactions.[8] Studies have shown that in reactions with sulfur nucleophiles, the nitro group at the 3-position can be selectively substituted, highlighting its role as a potential leaving group in the presence of other functionalities.[8]

Derivatives of nitropyridines are of significant interest due to their wide range of biological activities and applications as precursors in medicinal chemistry.[8][9] They are incorporated into various medicines and are explored as potential urease inhibitors and anticancer agents.[9] The thiol group provides a reactive handle for further functionalization, making this compound a versatile building block for synthesizing more complex molecules.

References

- 2. 3-ニトロピリジン-2-チオール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound (96%) - Amerigo Scientific [amerigoscientific.com]

- 4. labproinc.com [labproinc.com]

- 5. 38240-29-8|this compound|BLD Pharm [bldpharm.com]

- 6. Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission: Structural and Photophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]

An In-depth Technical Guide to 3-Nitro-2-pyridinethiol (CAS 38240-29-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-2-pyridinethiol, with the CAS number 38240-29-8, is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and drug development.[1] Its structure, featuring a pyridine ring substituted with both a nitro group and a thiol group, imparts a unique combination of chemical reactivity and potential biological activity. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, making it a versatile building block in the synthesis of more complex molecules.[2] This guide provides a comprehensive overview of the available technical information on 3-Nitro-2-pyridinethiol, including its chemical properties, plausible synthetic routes, potential biological activities based on related compounds, and relevant experimental considerations.

Chemical and Physical Properties

3-Nitro-2-pyridinethiol is a solid at room temperature and typically appears as a yellow to orange colored compound. It exists in a tautomeric equilibrium between the thiol form (3-Nitro-2-pyridinethiol) and the thione form (3-Nitro-2(1H)-pyridinethione), with the thione form generally being more stable in solution. This tautomerism is a critical aspect of its chemistry, influencing its reactivity and interactions with biological targets.[2]

Table 1: Physicochemical Properties of 3-Nitro-2-pyridinethiol

| Property | Value | Reference |

| CAS Number | 38240-29-8 | [3][4][5] |

| Molecular Formula | C₅H₄N₂O₂S | [3][4][5] |

| Molecular Weight | 156.16 g/mol | [3][4][5] |

| Melting Point | 169-175 °C | [5] |

| Appearance | Solid | [5] |

| InChI | 1S/C5H4N2O2S/c8-7(9)4-2-1-3-6-5(4)10/h1-3H,(H,6,10) | [5] |

| SMILES | [O-]--INVALID-LINK--c1cccnc1S | [5] |

Table 2: Safety Information

| Hazard Classification | GHS Pictograms | Hazard Statements | Precautionary Statements |

| Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Serious Eye Damage (Category 1), Specific target organ toxicity - single exposure (Category 3), Respiratory system | Danger | H302, H315, H318, H335 | P280, P301 + P312 + P330, P302 + P352, P305 + P351 + P338 + P310 |

Synthesis and Reactivity

Plausible Experimental Protocol for Synthesis

Reaction: Nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with sodium hydrosulfide.

Materials:

-

2-chloro-3-nitropyridine

-

Sodium hydrosulfide (NaSH)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-3-nitropyridine (1 equivalent) in anhydrous DMF.

-

Add sodium hydrosulfide (1.1 equivalents) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, pour the reaction mixture into ice-cold water and acidify to pH 3-4 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 3-Nitro-2-pyridinethiol.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Reactivity

The reactivity of 3-Nitro-2-pyridinethiol is governed by the interplay of the nitro and thiol functional groups on the electron-deficient pyridine ring. The thiol group can undergo S-alkylation, oxidation to a disulfide, or act as a nucleophile in various reactions. The nitro group activates the pyridine ring towards nucleophilic attack and can itself be reduced to an amino group, providing a handle for further functionalization.

Biological Activity and Mechanism of Action

Direct studies on the biological activity of 3-Nitro-2-pyridinethiol are limited in the available literature. However, the broader class of nitropyridine and pyridinethione derivatives has been investigated for various therapeutic applications, including as antimicrobial and anticancer agents.[6][7]

Enzyme Inhibition

A study on peptide derivatives containing the S-(3-nitro-2-pyridinesulfenyl) moiety, which is derived from 3-Nitro-2-pyridinethiol, has demonstrated potent inhibitory activity against the serine-thiol proteinase from Paracoccidioides brasiliensis. This suggests that the 3-nitro-2-thiopyridyl group can act as a warhead for the covalent modification of cysteine residues in the active sites of enzymes.

Table 3: Inhibitory Activity of S-(3-nitro-2-pyridinesulfenyl) Peptide Derivatives

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) |

| Bzl-C(Npys)KRLTL-NH₂ | Serine-thiol proteinase from P. brasiliensis | 16 nM |

This inhibitory activity is likely due to a thiol-disulfide exchange reaction between the activated disulfide of the inhibitor and a cysteine residue in the enzyme's active site, leading to the formation of a mixed disulfide and inactivation of the enzyme.

Caption: Proposed mechanism of enzyme inhibition.

Experimental Data

Predicted Spectral Data

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Nitro-2-pyridinethiol

| Atom | Spectrum | Predicted Chemical Shift (δ, ppm) |

| H-4 | ¹H NMR | ~7.5 - 7.8 |

| H-5 | ¹H NMR | ~8.3 - 8.6 |

| H-6 | ¹H NMR | ~8.8 - 9.1 |

| SH | ¹H NMR | Broad, variable |

| C-2 | ¹³C NMR | ~175 - 180 (Thione) |

| C-3 | ¹³C NMR | ~140 - 145 |

| C-4 | ¹³C NMR | ~125 - 130 |

| C-5 | ¹³C NMR | ~135 - 140 |

| C-6 | ¹³C NMR | ~150 - 155 |

Mass Spectrometry (Predicted):

-

[M+H]⁺: 157.0072

-

[M-H]⁻: 154.9915

Experimental Workflows and Applications

A significant application of derivatives of 3-Nitro-2-pyridinethiol is in peptide chemistry, specifically in the formation of disulfide bonds. Water-soluble 3-nitro-2-pyridinesulfenate derivatives serve as efficient oxidizing agents for this purpose.

One-Pot Synthesis of Disulfide-Containing Peptides

A notable experimental workflow involves the one-pot synthesis of cyclic disulfide peptides. This process combines native chemical ligation (NCL) to form the peptide backbone, followed by in-situ disulfide bond formation mediated by a 3-nitro-2-pyridinesulfenate derivative.

Caption: One-pot peptide synthesis workflow.

Conclusion

3-Nitro-2-pyridinethiol is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its unique chemical properties, arising from the presence of both nitro and thiol functionalities on a pyridine scaffold, make it an attractive starting material for the synthesis of diverse molecular architectures. While direct biological data on the compound itself is sparse, the demonstrated potent activity of its derivatives highlights the promise of this chemical motif for the development of novel therapeutic agents, particularly enzyme inhibitors. Further research into the synthesis, reactivity, and biological evaluation of 3-Nitro-2-pyridinethiol and its analogues is warranted to fully explore its potential in drug discovery and development.

References

- 1. CAS 38240-29-8: 3-Nitro-2(1H)-pyridinethione | CymitQuimica [cymitquimica.com]

- 2. 3-Pyridinethiol, 6-nitro- | 912545-87-0 | Benchchem [benchchem.com]

- 3. CN101993414A - Method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

- 5. 3-ニトロピリジン-2-チオール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Nitropyridine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3-Nitropyridine-2-thiol, a key heterocyclic compound. It covers its fundamental chemical properties, detailed experimental protocols for its synthesis, and its role as a versatile building block in medicinal chemistry and drug development.

Core Chemical Properties

This compound, also known as 3-Nitro-2-pyridinethiol, is a solid, pale yellow compound.[1] Its core structure consists of a pyridine ring substituted with a nitro group at the 3-position and a thiol group at the 2-position. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine core, making it a valuable intermediate in organic synthesis.[2]

Summary of Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C5H4N2O2S | [1][3] |

| Molecular Weight | 156.16 g/mol | [1][3][4] |

| CAS Number | 38240-29-8 | [1] |

| Appearance | Pale Yellow to Brown Solid/Powder | [1][5] |

| Purity | ≥96% | [3] |

| Melting Point | 169-175 °C | |

| InChI Key | LKNPLDRVWHXGKZ-UHFFFAOYSA-N | [3] |

| SMILES | [O-]--INVALID-LINK--c1cccnc1S | [3] |

| Storage Conditions | Sealed in dry, 2-8°C, Air Sensitive | [1][6] |

Role in Pharmaceutical Development

Nitropyridines are a significant class of N-heterocycles in medicinal chemistry, serving as precursors for a wide range of biologically active molecules.[7] The pyridine ring is a privileged structural motif found in numerous FDA-approved drugs.[7] The presence of a nitro group facilitates various chemical transformations, making compounds like this compound valuable intermediates for synthesizing complex Active Pharmaceutical Ingredients (APIs).[2]

The reactivity of the pyridine ring, enhanced by the nitro group, allows for nucleophilic substitution reactions, enabling the construction of diverse molecular architectures.[2][8] This versatility is crucial for developing novel therapeutics targeting a variety of diseases.[2][7]

Caption: Role of Nitropyridines in Pharmaceutical Synthesis.

Experimental Protocols: Synthesis

The synthesis of 3-substituted-thiol-pyridines can be achieved via nucleophilic aromatic substitution (SNAr) of a nitro group. The following is a general experimental protocol adapted from the synthesis of related 3-thiolated pyridine derivatives.[9] This procedure details the reaction of a 3-nitropyridine precursor with a thiol in the presence of a base.

General Procedure for the Synthesis of 3-Thioether Pyridine Derivatives

-

Reactant Preparation : In a suitable reaction vessel, dissolve the starting 3-nitropyridine compound (1 mmol) in anhydrous DMF (5 mL).

-

Addition of Reagents : To this solution, add the desired thiol (1 mmol) followed by potassium carbonate (K₂CO₃) (0.138 g, 1 mmol).

-

Reaction Conditions : Stir the reaction mixture at 60 °C for a duration of 1-2 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Work-up : Upon completion, pour the reaction mixture into water (50 mL).

-

Acidification & Extraction : Acidify the aqueous solution to pH 3 using concentrated HCl. Extract the product with chloroform (CHCl₃) in three portions (3 x 20 mL).

-

Drying and Concentration : Combine the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄). Evaporate the solvent under reduced pressure.

-

Purification : Purify the resulting residue via column chromatography on silica gel using chloroform as the eluent or by recrystallization from ethanol to yield the final product.[9]

Caption: Workflow for Nucleophilic Substitution of 3-Nitropyridines.

Potential Applications and Research Directions

This compound and its derivatives are subjects of ongoing research due to their potential biological activities and utility in synthesis.

-

Anticancer Agents : Nitropyridine analogues have been identified as novel microtubule-targeting agents.[10] They have been shown to induce apoptosis and cause cell cycle arrest in the G2 phase in cancer cells, demonstrating potent anti-cancer effects both in vitro and in vivo.[10]

-

Enzyme Inhibition : Derivatives of nitropyridines have been synthesized and evaluated as potential inhibitors for enzymes like urease, which is relevant for treating certain gastric diseases.[7]

-

Fluorescent Molecules : The reaction of nitropyridines with thiols can produce compounds with significant fluorescent properties and large Stokes shifts, making them of interest for materials science and bio-imaging applications.[9][11]

-

Precursors for Bioactive Compounds : As versatile intermediates, nitropyridines are used in the synthesis of kinase inhibitors and other complex bioactive molecules.[7]

The unique reactivity and structural features of this compound establish it as a compound of significant interest for professionals in drug discovery and materials science, offering a scaffold for the development of novel functional molecules.

References

- 1. labproinc.com [labproinc.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound (96%) - Amerigo Scientific [amerigoscientific.com]

- 4. 5-Nitropyridine-2-thiol | C5H4N2O2S | CID 2763652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 38240-29-8 | TCI AMERICA [tcichemicals.com]

- 6. 38240-29-8|this compound|BLD Pharm [bldpharm.com]

- 7. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 8. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles [mdpi.com]

- 9. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physical Properties of 3-Nitropyridine-2-thiol, with a Focus on its Melting Point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of 3-Nitropyridine-2-thiol, with a specific emphasis on its melting point. This document includes a summary of reported melting point data, a comprehensive experimental protocol for its determination, and a visualization of its key tautomeric forms.

Core Physical Properties

This compound, with the molecular formula C5H4N2O2S, is a heterocyclic compound that appears as a pale yellow to yellow solid.[1] It is also known by its alternative name, 3-Nitro-2-pyridinethiol.[2] Due to the presence of both a thiol (-SH) group and a neighboring nitrogen atom in the pyridine ring, this compound can exist in two tautomeric forms: the thiol form and the thione form. This equilibrium is a critical aspect of its chemical behavior and can influence its physical properties.

Melting Point Data

The melting point of a compound is a crucial physical property that provides an indication of its purity.[3] For this compound, various sources have reported slightly different melting points, which may be attributed to the purity of the sample or the specific experimental conditions used for determination. A summary of the reported melting point data is presented in the table below.

| Reported Melting Point (°C) | Purity/Assay | Source/Vendor |

| 169-175 | 96% | Sigma-Aldrich |

| 230 (decomposition) | Literature value | Sigma-Aldrich |

| 174 | Min. 98.0% (HPLC,T) | Lab Pro Inc[1] |

The variation in the reported melting points highlights the importance of consistent and well-documented experimental procedures for determining this physical constant. A wider melting point range, for instance, can indicate the presence of impurities.[3]

Experimental Protocol: Melting Point Determination by Capillary Method

The following is a detailed methodology for the determination of the melting point of this compound using a standard capillary-based melting point apparatus.[4][5]

Materials and Equipment:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Watch glass or weighing paper

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent can depress the melting point.

-

Place a small amount of the compound on a clean, dry watch glass. If the crystals are large, gently crush them into a fine powder using a spatula or a mortar and pestle.[4]

-

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the compound into the tube.[5]

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample down.[5]

-

Alternatively, drop the capillary tube, sealed end down, through a long glass tube to facilitate packing.

-

Repeat until the packed sample is approximately 2-3 mm in height.[5]

-

-

Melting Point Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a moderate rate until the temperature is about 15-20°C below the expected melting point (based on the data in the table above).

-

Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.

-

Continue to heat slowly and record the temperature at which the last solid crystal melts. This is the end of the melting range.

-

-

Data Recording and Analysis:

-

The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.

-

For high accuracy, perform the determination in triplicate with fresh samples and new capillary tubes for each measurement.

-

Visualization of Tautomerism

This compound can exist in a tautomeric equilibrium between the thiol and thione forms. This is a common characteristic for 2-mercaptopyridines.[6] The thione form is often the more stable tautomer in polar solvents and in the solid state.[7] The equilibrium between these two forms is a fundamental aspect of the compound's structure and reactivity.

References

- 1. labproinc.com [labproinc.com]

- 2. This compound (96%) - Amerigo Scientific [amerigoscientific.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. davjalandhar.com [davjalandhar.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic Data for 3-Nitropyridine-2-thiol: A Search for Available Information

An extensive search for publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and UV-Vis) and detailed experimental protocols for the compound 3-nitropyridine-2-thiol (CAS Number: 38240-29-8) has been conducted. The results indicate a significant lack of published empirical data for this specific molecule.

While commercial suppliers list this compound, they do not provide analytical spectra.[1][2] A thorough review of scientific literature and spectral databases did not yield any publications presenting the synthesis and detailed spectroscopic characterization of this compound.

It is important to note that 2-thiopyridine derivatives, such as the target molecule, can exist in a tautomeric equilibrium with their corresponding pyridinethione form. In this case, this compound would be in equilibrium with 3-nitro-2(1H)-pyridinethione .[3][4] Searches for spectroscopic data of this tautomer were also conducted, but similarly did not yield specific experimental spectra.

Information on isomers, such as 5-nitropyridine-2-thiol and 6-nitro-3-pyridinethiol, is more readily available.[5] However, the substitution pattern significantly influences the spectroscopic properties, and therefore, the data for these isomers cannot be used to accurately represent the characteristics of this compound.

Due to the absence of experimental data, it is not possible to provide the requested in-depth technical guide with data tables and detailed experimental protocols for this compound. Similarly, without experimental context or known biological interactions, the creation of a relevant signaling pathway or experimental workflow diagram would be speculative.

Researchers and scientists seeking this information may need to perform their own synthesis and spectroscopic characterization of this compound to obtain the required data. General protocols for obtaining NMR, IR, and UV-Vis spectra of organic compounds are widely available but would need to be adapted and optimized for this specific molecule.

References

An In-depth Technical Guide on the Tautomerism of 3-Nitropyridine-2-thiol and 3-nitro-2(1H)-pyridinethione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium between 3-Nitropyridine-2-thiol and 3-nitro-2(1H)-pyridinethione. This phenomenon is of significant interest in medicinal chemistry and materials science due to the distinct physicochemical properties of the tautomeric forms, which can influence biological activity, reactivity, and spectroscopic signatures.

Introduction to Thiol-Thione Tautomerism in Pyridine Derivatives

Heterocyclic compounds containing a mercapto group adjacent to a ring nitrogen atom, such as 2-mercaptopyridines, can exist in two tautomeric forms: a thiol form and a thione form.[1][2] This equilibrium is a dynamic process influenced by various factors including the solvent, temperature, concentration, and the nature of substituents on the pyridine ring.[2][3] Generally, in the solid state and in polar solvents, the thione form is favored.[2][3] The stability of the thione tautomer is often attributed to the thioamide resonance.[4] In contrast, nonpolar solvents tend to favor the thiol form.[3]

The tautomerism of this compound and 3-nitro-2(1H)-pyridinethione is a critical consideration in its application, as the two forms exhibit different hydrogen bonding capabilities, lipophilicity, and potential for coordination with metal ions. The nitro group at the 3-position is expected to significantly influence the electronic properties of the pyridine ring and, consequently, the position of the tautomeric equilibrium.

Synthesis and Physicochemical Properties

This compound can be synthesized from 2-chloro-3-nitropyridine.[5][6] The commercially available compound is a solid with a melting point in the range of 169-175 °C.[7]

Physicochemical Data for this compound:

| Property | Value | Reference |

| Molecular Formula | C5H4N2O2S | [7][8] |

| Molecular Weight | 156.16 g/mol | [7][8] |

| CAS Number | 38240-29-8 | [7][8] |

| Appearance | Solid | [7] |

| Melting Point | 169-175 °C | [7] |

Tautomeric Equilibrium

The tautomeric equilibrium between the thiol and thione forms is depicted below. The position of this equilibrium is highly dependent on the surrounding environment.

Caption: Tautomeric equilibrium between this compound and 3-nitro-2(1H)-pyridinethione.

Note: The images in the diagram are placeholders and would be replaced with the actual chemical structures in a final document.

Solvent Effects on Tautomeric Equilibrium

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.[2][3] Polar solvents are known to shift the equilibrium towards the thione form in mercaptopyridine systems.[3] This is attributed to the higher polarity of the thione tautomer, which is better stabilized by polar solvent molecules.[9] Conversely, nonpolar solvents favor the thiol form.[3]

Hypothetical Equilibrium Constants (K_T = [Thione]/[Thiol]) in Various Solvents:

Disclaimer: The following data is illustrative and based on general trends observed for similar compounds. Specific experimental determination for this compound is required for precise values.

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Hypothetical K_T |

| Cyclohexane | 2.0 | Thiol | < 1 |

| Dioxane | 2.2 | Thiol | ~ 1 |

| Chloroform | 4.8 | Thiol/Thione | > 1 |

| Ethanol | 24.6 | Thione | >> 1 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Thione | >> 1 |

| Water | 80.1 | Thione | >> 1 |

Experimental Protocols for Tautomerism Study

A combination of spectroscopic and computational methods is typically employed to study tautomeric equilibria.

Caption: Experimental workflow for the study of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures.[10] The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[9][10]

Detailed Protocol:

-

Sample Preparation: Prepare solutions of this compound of known concentration in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).[11][12]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample.[12] Temperature-dependent NMR studies can also be performed to determine thermodynamic parameters.[9]

-

Spectral Analysis:

-

¹H NMR: The thiol form is expected to show a signal for the S-H proton, while the thione form will exhibit a signal for the N-H proton, typically at a different chemical shift. The chemical shifts of the aromatic protons will also differ between the two tautomers.

-

¹³C NMR: The chemical shift of the carbon atom attached to the sulfur (C2) is particularly indicative of the tautomeric form.

-

-

Quantification: The relative amounts of the two tautomers can be determined by integrating the well-resolved signals corresponding to each form in the ¹H NMR spectrum.[10][12] The equilibrium constant (K_T) is calculated as the ratio of the integrals of the thione and thiol signals.[10]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for qualitatively and sometimes quantitatively assessing the tautomeric equilibrium, as the two forms have different chromophores and thus different absorption spectra.[1][3] Thione tautomers typically exhibit an n-π* transition at longer wavelengths (around 300-400 nm), which is absent in the thiol form.[1] The thiol tautomer usually shows a π-π* transition at shorter wavelengths (below 300 nm).[1]

Detailed Protocol:

-

Sample Preparation: Prepare dilute solutions of the compound in various solvents of spectroscopic grade.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

-

Spectral Analysis: Analyze the changes in the absorption bands as a function of solvent polarity to infer the predominant tautomeric form.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy can provide evidence for the presence of specific functional groups characteristic of each tautomer. The thiol form will show a ν(S-H) stretching vibration, while the thione form will exhibit a ν(N-H) stretch and a characteristic ν(C=S) (thione) band.[4][13]

Detailed Protocol:

-

Sample Preparation: Prepare samples for analysis in both the solid state (e.g., as a KBr pellet or using an ATR accessory) and in solution (using appropriate solvent-compatible cells).

-

Data Acquisition: Record the IR and/or Raman spectra.

-

Spectral Analysis: Identify the characteristic vibrational bands for the S-H, N-H, and C=S groups to determine the predominant tautomer in the solid state and in solution.

Computational Chemistry

Density Functional Theory (DFT) calculations are a valuable tool for complementing experimental studies.[14][15][16] They can be used to predict the relative stabilities of the tautomers in the gas phase and in solution (using continuum solvation models), as well as to calculate theoretical spectroscopic data (NMR chemical shifts, vibrational frequencies) that can aid in the interpretation of experimental spectra.[13][14][17]

Detailed Protocol:

-

Model Building: Construct the 3D structures of both the thiol and thione tautomers.

-

Geometry Optimization and Energy Calculation: Perform geometry optimization and calculate the electronic energies of both tautomers in the gas phase and in various solvents using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[15][18]

-

Spectroscopic Prediction: Calculate the NMR shielding tensors and vibrational frequencies for the optimized structures to aid in the assignment of experimental spectra.[13]

-

Analysis: Compare the calculated relative energies to determine the thermodynamically more stable tautomer under different conditions.

Conclusion

The tautomerism of this compound and 3-nitro-2(1H)-pyridinethione is a complex equilibrium governed by environmental factors, particularly solvent polarity. A thorough understanding of this phenomenon is essential for its application in drug design and materials science. This guide outlines the key principles and provides detailed experimental and computational protocols for the comprehensive investigation of this tautomeric system. The synergistic use of NMR, UV-Vis, and vibrational spectroscopies, coupled with theoretical calculations, will enable a detailed characterization of the tautomeric behavior of this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. jrimt.jp [jrimt.jp]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-ニトロピリジン-2-チオール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound (96%) - Amerigo Scientific [amerigoscientific.com]

- 9. cores.research.asu.edu [cores.research.asu.edu]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. diverdi.colostate.edu [diverdi.colostate.edu]

- 12. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]

- 13. squ.elsevierpure.com [squ.elsevierpure.com]

- 14. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 15. Modeling of tautomerism of pyridine-2(1H [ ] )-thione from vapor to solution [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Historical Context of Nitropyridine Thiols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitropyridine thiols represent a significant class of heterocyclic compounds that have garnered considerable interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. The unique electronic properties conferred by the pyridine ring, substituted with both a nitro group and a thiol (or mercapto) group, make these molecules versatile building blocks for the synthesis of a wide array of pharmacologically active agents. Their ability to participate in various chemical transformations and to interact with biological targets has led to their investigation in diverse therapeutic areas. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and biological significance of nitropyridine thiols, with a focus on key compounds and their applications.

Historical Context and Discovery

The journey to the discovery and understanding of nitropyridine thiols is intrinsically linked to the broader history of pyridine chemistry. Pyridine was first isolated from coal tar in the 19th century, and its structure was elucidated in the latter half of the same century.[1][2][3] The development of synthetic methods for pyridine and its derivatives throughout the late 19th and early 20th centuries paved the way for the exploration of a vast chemical space.[2][3]

The synthesis of 2-mercaptopyridine was first reported in 1931, which can be considered a significant precursor to the development of nitropyridine thiols. While a singular "discovery" paper for a specific nitropyridine thiol is not readily identifiable, their emergence is a logical progression from the established chemistry of pyridine nitration and thiolation. The nitration of pyridine itself is a challenging reaction, but methods for the synthesis of various nitropyridine derivatives were developed over time.[4][5][6] Consequently, the introduction of a thiol group onto a pre-existing nitropyridine scaffold, or vice-versa, became a feasible synthetic strategy.

The importance of nitropyridine derivatives as versatile intermediates in organic synthesis has been recognized for decades.[7] The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution, facilitating the introduction of various functional groups, including thiols. This reactivity has been exploited in the synthesis of numerous biologically active molecules.[8][9]

Physicochemical Properties of Key Nitropyridine Thiols

The physicochemical properties of nitropyridine thiols are crucial for their application in drug design and development, influencing factors such as solubility, membrane permeability, and binding affinity to biological targets. Below is a summary of key quantitative data for two representative nitropyridine thiols.

| Property | 2-Mercapto-5-nitropyridine | 3-Nitropyridine-2-thiol |

| CAS Number | 2127-09-5[10][11] | 38240-29-8[12] |

| Molecular Formula | C₅H₄N₂O₂S[10][11] | C₅H₄N₂O₂S[12] |

| Molecular Weight | 156.16 g/mol [10] | 156.16 g/mol [12] |

| Appearance | Light yellow to brown powder/crystal[13] | Solid[12] |

| Melting Point | 188 °C[10] | 169-175 °C[12] |

| Purity (typical) | >98.0% (T)[13] | 96%[12] |

Experimental Protocols

The synthesis of nitropyridine thiols can be achieved through several routes, typically involving the nitration of a pyridine derivative followed by the introduction of a thiol group, or the thiolation of a pre-nitrated pyridine. Below are detailed methodologies for key synthetic transformations.

General Synthesis of 2-Mercaptopyridine from 2-Chloropyridine

This method, while not producing a nitropyridine thiol directly, is a foundational protocol for the introduction of a thiol group onto a pyridine ring and can be adapted for nitrated analogues.

Reaction: 2-Chloropyridine + Thiourea → 2-Mercaptopyridine

Procedure: [14]

-

Dissolve 2-chloropyridine (e.g., 1.268 mol) and thiourea (e.g., 1.712 mol) in ethanol (e.g., 300 mL).

-

Heat the mixture to reflux with stirring for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

To the residue, add a 20 wt.% aqueous solution of potassium hydroxide to adjust the pH to 8.0-9.0 and stir for 15 minutes at room temperature.

-

Extract the aqueous solution with ethyl acetate (3 x 400 mL) to remove any unreacted 2-chloropyridine.

-

Adjust the pH of the aqueous layer to 6.0-6.5 with 15 wt.% aqueous hydrochloric acid to precipitate the product.

-

Collect the precipitate by suction filtration, wash the cake with water, and dry to a constant weight to obtain 2-mercaptopyridine.

Synthesis of 2-Methylthio-5-nitropyridine from 2-Mercapto-5-nitropyridine

This protocol details the S-alkylation of a pre-formed nitropyridine thiol, a common subsequent reaction.

Reaction: 2-Mercapto-5-nitropyridine + Dimethyl sulfate → 2-Methylthio-5-nitropyridine

Procedure: [15]

-

Dissolve 4.68 g (0.03 mol) of 2-mercapto-5-nitropyridine in a gently heated solution of 1.32 g (0.033 mol) of sodium hydroxide in 60 mL of water.

-

To this solution, add 4.17 g (0.033 mol) of dimethyl sulfate and shake the mixture well.

-

A precipitate will form. Collect the solid by suction filtration.

-

Recrystallize the still moist product from ethanol to obtain 2-methylthio-5-nitropyridine.

Synthesis of 2-Substituted-5-nitropyridines from 3-Nitropyridine

This outlines a general strategy for synthesizing 2-substituted-5-nitropyridines, which can include thiol-containing substituents, starting from 3-nitropyridine.[4][5]

Workflow:

References

- 1. Inhibition of papain by S-nitrosothiols. Formation of mixed disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. Cysteine_protease [bionity.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. mdpi.com [mdpi.com]

- 7. 5-Nitropyridine-2-thiol | C5H4N2O2S | CID 2763652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 10. Graphviz [graphviz.org]

- 11. chemimpex.com [chemimpex.com]

- 12. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 13. 2-Mercapto-5-nitropyridine | 2127-09-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. dot | Graphviz [graphviz.org]

- 15. The effect of thiol compounds on the autolysis of papain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanism of 3-Nitropyridine-2-thiol with Sulfhydryl Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between 3-nitropyridine-2-thiol and sulfhydryl groups. The primary focus is on the thiol-disulfide exchange reaction, a fundamental process in biochemistry and bioconjugation, which is facilitated by the disulfide form of this compound.

Core Reaction Mechanism: Thiol-Disulfide Exchange

The reaction of this compound with sulfhydryl groups predominantly proceeds through its oxidized disulfide form, 3,3'-dithiobis(2-nitropyridine) . This reaction is a classic example of thiol-disulfide exchange.

The fundamental process involves the nucleophilic attack of a thiolate anion (R-S⁻) on the disulfide bond of 3,3'-dithiobis(2-nitropyridine). This attack results in the formation of a mixed disulfide and the release of a chromophoric leaving group, 3-nitro-2-thiopyridone . The reaction is stoichiometric, with one mole of the disulfide reacting with two moles of the thiol.

The reaction can be summarized as follows:

R-SH + Py-S-S-Py ⇌ R-S-S-Py + Py-SH

Where:

-

R-SH represents a compound containing a sulfhydryl group (e.g., cysteine, glutathione).

-

Py-S-S-Py is 3,3'-dithiobis(2-nitropyridine).

-

R-S-S-Py is the mixed disulfide.

-

Py-SH is the released this compound, which exists in equilibrium with its tautomer, 3-nitro-2-thiopyridone.

The rate of this reaction is pH-dependent, as it relies on the concentration of the more nucleophilic thiolate anion. Therefore, the reaction is generally faster at pH values above the pKa of the sulfhydryl group.

Caption: Thiol-Disulfide Exchange Reaction Pathway.

Quantitative Data

Quantitative analysis of the thiol-disulfide exchange reaction is crucial for applications such as sulfhydryl group quantification. Key parameters include the molar absorptivity (extinction coefficient) of the released chromophore and the second-order rate constants of the reaction. While specific data for the 3-nitro isomer is not extensively documented in publicly available literature, data for the analogous 5-nitro (DTNB, Ellman's Reagent) and 4-nitro (4-DPS) isomers provide a valuable comparative context.

| Parameter | 3,3'-dithiobis(2-nitropyridine) | 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) | 4,4'-dithiodipyridine (4-DPS) |

| Leaving Group | 3-Nitro-2-thiopyridone | 5-Thio-2-nitrobenzoic acid (TNB) | 4-Thiopyridone |

| λmax | ~375-388 nm (estimated) | 412 nm | 324 nm |

| Molar Absorptivity (ε) | Data not readily available | ~14,150 M⁻¹cm⁻¹[1][2] | ~21,000 M⁻¹cm⁻¹[3] |

| Typical pH Range | Neutral to slightly alkaline | ~ pH 8.0 | pH 3-7 |

| Second-Order Rate Constant (k) | Data not readily available | ~0.1 - 10 M⁻¹s⁻¹ (non-catalyzed)[4][5] | Data not readily available |

Note: The λmax for 3-nitro-2-thiopyridone is an estimation based on structurally similar compounds.[4] The actual value should be determined experimentally.

Experimental Protocols

The following is a generalized protocol for the quantification of sulfhydryl groups using 3,3'-dithiobis(2-nitropyridine), adapted from the well-established method for DTNB (Ellman's Assay).

Materials

-

Reaction Buffer: 0.1 M sodium phosphate, pH 7.5, containing 1 mM EDTA.

-

Thiol Standard: A solution of known concentration of a thiol such as L-cysteine or glutathione.

-

3,3'-dithiobis(2-nitropyridine) Solution: A stock solution of 3,3'-dithiobis(2-nitropyridine) prepared in a suitable organic solvent (e.g., DMSO or ethanol).

-

Sample: The protein or small molecule solution containing the sulfhydryl groups to be quantified.

Procedure

-

Prepare a Standard Curve:

-

Create a series of dilutions of the thiol standard in the reaction buffer.

-

To each standard dilution, add the 3,3'-dithiobis(2-nitropyridine) solution to a final concentration that is in excess of the highest thiol concentration.

-

Incubate the reactions at room temperature for a sufficient time to ensure complete reaction (e.g., 15 minutes).

-

Measure the absorbance of each standard at the λmax of 3-nitro-2-thiopyridone (to be determined experimentally, estimated around 375-388 nm).

-

Plot the absorbance values against the corresponding thiol concentrations to generate a standard curve.

-

-

Sample Measurement:

-

Add the sample to the reaction buffer.

-

Initiate the reaction by adding the 3,3'-dithiobis(2-nitropyridine) solution.

-

Incubate under the same conditions as the standards.

-

Measure the absorbance at the same wavelength.

-

Determine the concentration of sulfhydryl groups in the sample by interpolating its absorbance value on the standard curve.

-

References

- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 3-Nitropyridine-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-nitropyridine-2-thiol, a compound of interest in medicinal and organic chemistry. While specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature, this document provides a comprehensive framework for its determination. It outlines a detailed experimental protocol based on the equilibrium shake-flask method, coupled with modern analytical techniques for quantification. This guide is intended to equip researchers with the necessary methodology to systematically evaluate the solubility profile of this compound and related compounds, a critical parameter in drug discovery and development.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with both a nitro group and a thiol group.[1][2][3][4] Its structural motifs suggest potential applications as a chemical building block in the synthesis of bioactive molecules.[5] Understanding the solubility of this compound is a fundamental prerequisite for its application in various research and development phases, including reaction chemistry, formulation development, and pharmacological screening.

Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a critical physicochemical property.[6][7] It influences bioavailability, reaction kinetics, and the feasibility of purification methods. This guide presents a standardized procedure for determining the equilibrium solubility of this compound.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound. The compound is described as a pale yellow solid with a melting point in the range of 169-175 °C.[1][8] One study on related nitropyridine derivatives noted insufficient solubility in common organic solvents for some compounds, highlighting the importance of experimental determination for this class of molecules.[9]

Given the absence of published data, the following sections provide a detailed protocol for researchers to generate this crucial information in-house.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[3][10] The procedure involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved compound in the supernatant.

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Pipettes and tips

-

Analytical instrumentation (UV-Vis Spectrophotometer or HPLC system)[1][7]

3.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved and that equilibrium is maintained with the solid phase.[11]

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration to reach equilibrium.[1] For many compounds, 24 to 72 hours is adequate, but compounds with low solubility may require longer periods.[10][12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To effectively separate the saturated solution from the undissolved solid, centrifuge the samples.[11]

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no particulate matter is transferred, it is recommended to filter the supernatant through a syringe filter.[1]

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, as detailed below.

3.3. Special Consideration for Thiols

The thiol group in this compound is susceptible to oxidation, which can form a disulfide. This chemical instability can affect solubility measurements. It is advisable to conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially during long equilibration times.[13][14]

Analytical Quantification Methods

4.1. UV-Vis Spectrophotometry

This method is suitable if this compound has a distinct chromophore and does not suffer from interference from the solvent.

-

Wavelength Selection: Scan a dilute solution of the compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the solvent. Measure the absorbance of each standard at the λmax and plot absorbance versus concentration to create a calibration curve.[5]

-

Sample Analysis: Dilute the filtered supernatant from the solubility experiment to a concentration that falls within the linear range of the calibration curve. Measure its absorbance and use the calibration curve to determine the concentration.

4.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for quantifying the concentration of a compound in a solution.[8]

-

Method Development: Develop a suitable HPLC method (e.g., reversed-phase) with an appropriate column, mobile phase, and detector (e.g., UV detector set at the compound's λmax) that gives a sharp, well-resolved peak for this compound.[15]

-

Calibration Curve: Prepare and run a series of standard solutions of known concentrations to generate a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject a known volume of the filtered and appropriately diluted supernatant into the HPLC system. Determine the concentration from the peak area using the calibration curve.[11]

Data Presentation

The determined solubility values should be compiled into a clear and structured table for easy comparison. The table should include the solvent, temperature, and the measured solubility in units such as mg/mL or mol/L.

Table 1. Experimentally Determined Solubility of this compound (Template)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |

| Water | 25 | [Insert Value] | [Insert Value] | HPLC/UV-Vis |

| PBS (pH 7.4) | 25 | [Insert Value] | [Insert Value] | HPLC/UV-Vis |

| Ethanol | 25 | [Insert Value] | [Insert Value] | HPLC/UV-Vis |

| DMSO | 25 | [Insert Value] | [Insert Value] | HPLC/UV-Vis |

| Acetonitrile | 25 | [Insert Value] | [Insert Value] | HPLC/UV-Vis |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility for this compound.

Caption: Workflow for equilibrium solubility determination.

References

- 1. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. sciforum.net [sciforum.net]

- 7. improvedpharma.com [improvedpharma.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. pubs.acs.org [pubs.acs.org]

- 10. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Thiol Quantification Using 2,2'-Dithio-bis(3-nitropyridine)

Topic: Protocol for using 2,2'-Dithio-bis(3-nitropyridine) in thiol quantification assays.

Content Type: Detailed Application Notes and Protocols.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantification of thiol groups (-SH) is crucial in various fields of biological and chemical research, including protein chemistry, drug discovery, and diagnostics. Thiols are involved in numerous physiological processes, such as maintaining the redox state of cells and the catalytic activity of enzymes. This document provides a detailed protocol for the quantification of thiols using 2,2'-dithio-bis(3-nitropyridine), the disulfide form of 3-Nitropyridine-2-thiol.

The assay is based on a thiol-disulfide exchange reaction. In this reaction, a thiol-containing compound (R-SH) reacts with the disulfide reagent, 2,2'-dithio-bis(3-nitropyridine), to produce a mixed disulfide (R-S-S-pyridine-NO2) and release one molecule of 3-nitro-2-thiopyridone. The released 3-nitro-2-thiopyridone is a chromogenic product that can be quantified by measuring its absorbance, allowing for the determination of the initial thiol concentration. This method is analogous to the well-established Ellman's test, which uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a thiolate anion (R-S⁻) on the disulfide bond of 2,2'-dithio-bis(3-nitropyridine). This results in the cleavage of the disulfide bond and the formation of a mixed disulfide and the release of 3-nitro-2-thiopyridone. The released product exhibits a characteristic absorbance spectrum that can be used for quantification.

Application Note: Spectrophotometric Determination of Thiols with 3-Nitropyridine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a spectrophotometric method for the quantitative determination of thiol groups (-SH) using the disulfide of 3-Nitropyridine-2-thiol, bis(3-nitro-2-pyridyl) disulfide. This assay is based on a thiol-disulfide exchange reaction that results in the release of a chromophoric molecule, 3-nitro-2-thiopyridone, which can be quantified by measuring its absorbance. This method offers a sensitive and reliable means for quantifying thiols in various samples, including proteins, peptides, and small molecules.

Principle of the Assay

The quantification of thiols using bis(3-nitro-2-pyridyl) disulfide is based on the principle of thiol-disulfide exchange.[1] In this reaction, a thiol group (R-SH) attacks the disulfide bond of bis(3-nitro-2-pyridyl) disulfide. This leads to the formation of a mixed disulfide and the stoichiometric release of one molecule of 3-nitro-2-thiopyridone. The released 3-nitro-2-thiopyridone is a colored compound that exhibits strong absorbance in the UV-visible region, allowing for its direct spectrophotometric quantification. The amount of 3-nitro-2-thiopyridone produced is directly proportional to the amount of thiol present in the sample.

Quantitative Data Summary

The performance of the thiol assay using bis(3-nitro-2-pyridyl) disulfide is summarized in the table below. It is important to note that the molar extinction coefficient and the maximum absorbance wavelength (λmax) are estimated based on similar compounds, such as 4-thiopyridone.[1] For highest accuracy, experimental determination of these parameters is recommended.

| Parameter | Value | Notes |

| Chromophore | 3-Nitro-2-thiopyridone | The product of the thiol-disulfide exchange reaction. |

| λmax (Maximum Absorbance) | ~350 nm (Estimated) | The presence of the nitro group is expected to shift the absorbance maximum. An initial spectral scan of the reaction product is advised to determine the optimal wavelength. |

| Molar Extinction Coefficient (ε) | ~19,000 M⁻¹cm⁻¹ (Estimated at λmax) | This value is an estimate and should be determined experimentally for the specific buffer conditions used. |

| Linear Range | 1 - 100 µM | This is a typical range and may vary depending on the spectrophotometer and path length of the cuvette. |

| Limit of Detection (LOD) | ~0.5 µM | Dependent on instrument noise and precision. |

| Reaction Time | 5 - 10 minutes | The reaction is generally rapid and goes to completion within this timeframe at room temperature. |

| Optimal pH Range | 6.5 - 8.5 | The reaction rate is pH-dependent, with higher rates at more alkaline pH due to the increased concentration of the nucleophilic thiolate anion.[1] |

Experimental Protocols

Required Materials and Reagents

-

Reagent: bis(3-nitro-2-pyridyl) disulfide (This may need to be synthesized from this compound).

-

Thiol Standard: L-cysteine or Glutathione (GSH)

-

Buffer: 100 mM Sodium Phosphate buffer, pH 7.4, containing 1 mM EDTA.

-

Solvent for Reagent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Samples: Your thiol-containing samples (e.g., protein solutions, peptide solutions).

-

Equipment:

-

UV-Vis Spectrophotometer

-

Quartz or disposable cuvettes

-

Micropipettes and tips

-

Microcentrifuge tubes

-

Reagent Preparation

1. Thiol Standard Stock Solution (10 mM):

-

Prepare a 10 mM stock solution of a known thiol standard, such as L-cysteine or glutathione, in the assay buffer. For example, dissolve 1.21 mg of L-cysteine in 1 mL of 100 mM sodium phosphate buffer (pH 7.4) with 1 mM EDTA. This solution should be prepared fresh daily.

2. bis(3-nitro-2-pyridyl) disulfide Stock Solution (20 mM):

-

Prepare a 20 mM stock solution of bis(3-nitro-2-pyridyl) disulfide in a suitable organic solvent like DMSO or DMF. This solution should be stored at -20°C and protected from light.

3. Working Reagent Solution (1 mM):

-

Dilute the 20 mM stock solution of bis(3-nitro-2-pyridyl) disulfide to 1 mM in the assay buffer. This working solution should be prepared fresh before each experiment.

Protocol for Generating a Standard Curve

-

Prepare a series of thiol standard dilutions from the 10 mM stock solution in the assay buffer. A typical concentration range for the final standards in the cuvette would be 0, 5, 10, 25, 50, 75, and 100 µM.

-

For each standard concentration, pipette the appropriate volume of the diluted standard into a microcentrifuge tube.

-

Add the assay buffer to bring the total volume to 900 µL.

-

Add 100 µL of the 1 mM working reagent solution to each tube. The final volume in each tube will be 1 mL.

-

Mix thoroughly and incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance of each standard at the determined λmax (approximately 350 nm) against a blank containing 900 µL of assay buffer and 100 µL of the working reagent solution.

-

Plot the absorbance values against the corresponding thiol concentrations to generate a standard curve. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.

Protocol for Sample Analysis

-

Dilute your unknown thiol-containing samples with the assay buffer to ensure the final concentration falls within the linear range of the standard curve.

-

In a microcentrifuge tube, add a volume of your diluted sample.

-

Add assay buffer to bring the total volume to 900 µL.

-

Add 100 µL of the 1 mM working reagent solution. The final volume will be 1 mL.

-

Mix and incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at the same wavelength used for the standard curve. Use the same blank for zeroing the spectrophotometer.

-

Calculate the thiol concentration in your sample using the equation obtained from the linear regression of the standard curve.

Mandatory Visualizations

Caption: Thiol-disulfide exchange reaction pathway.

Caption: Experimental workflow for thiol determination.

References

Application of 3-Nitro-2-pyridinesulfenyl (Npys) Chemistry in Protein Disulfide Bond Analysis and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise analysis and formation of disulfide bonds are critical in understanding protein structure, function, and stability, particularly in the development of biotherapeutics. While the compound "3-Nitropyridine-2-thiol" is not commonly employed for direct disulfide bond analysis, reagents containing the 3-nitro-2-pyridinesulfenyl (Npys) group, such as 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl), are valuable tools for the manipulation and synthesis of disulfide bonds. These reagents react selectively with thiol groups of cysteine residues, enabling a range of applications from thiol protection to the controlled formation of specific disulfide linkages.

This application note details the principles and protocols for using Npys-containing reagents in the context of protein and peptide disulfide bond chemistry.

Principle of Npys Chemistry with Thiols

The core of this methodology lies in the reaction of an Npys reagent with a free thiol group (cysteine) to form a mixed disulfide. This reaction is highly specific for thiols under mild conditions. The resulting Npys-activated thiol can then readily react with another free thiol to form a disulfide bond, releasing 2-mercapto-3-nitropyridine. This process is particularly useful for forming intramolecular disulfide bonds in peptides and proteins.

The general workflow for disulfide bond analysis using Npys chemistry involves quantifying free thiols before and after reduction of disulfide bonds. The difference allows for the determination of the number of disulfide bonds.

Data Presentation

Table 1: Quantitative Parameters for Thiol Derivatization and Disulfide Analysis

| Parameter | Value/Range | Notes |

| Reagent | 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) | Other Npys-releasing reagents can also be used. |

| Reaction pH | 4.0 - 7.5 | Optimal pH depends on the specific protein and buffer system. |

| Molar Ratio (Npys:Thiol) | 1.1:1 to 5:1 | A slight excess of the Npys reagent ensures complete reaction. |

| Reaction Time | 15 - 60 minutes | Can be monitored spectrophotometrically. |

| Wavelength for Monitoring | 336 nm | For the release of 2-mercapto-3-nitropyridine. |

| Molar Extinction Coefficient | ~11,000 M⁻¹cm⁻¹ | For the chromophoric product at 336 nm. |

Experimental Protocols

Protocol 1: Quantification of Free Thiols using Npys-Cl

This protocol allows for the determination of the concentration of free cysteine residues in a protein sample.

Materials:

-

Protein sample in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0)

-

3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) stock solution (10 mM in a compatible organic solvent like acetonitrile)

-

Spectrophotometer

Procedure:

-

Prepare the protein solution to a known concentration (e.g., 1-10 µM) in the reaction buffer.

-

Establish a baseline absorbance reading of the protein solution at 336 nm.

-

Add a 5-fold molar excess of the Npys-Cl stock solution to the protein sample.

-

Incubate the reaction mixture at room temperature for 30 minutes, protected from light.

-

Measure the absorbance of the solution at 336 nm.

-

Calculate the concentration of free thiols using the Beer-Lambert law (A = εcl), where A is the change in absorbance, ε is the molar extinction coefficient of the released 2-mercapto-3-nitropyridine (~11,000 M⁻¹cm⁻¹), c is the concentration of free thiols, and l is the path length of the cuvette.

Protocol 2: Quantification of Total Thiols (after Disulfide Bond Reduction)

This protocol determines the total number of cysteine residues (both free and involved in disulfide bonds).

Materials:

-

Protein sample

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

-

Npys-Cl stock solution

-

Buffer for reduction (e.g., 0.1 M Tris-HCl, pH 8.0, containing 1 mM EDTA)

-

Size-exclusion chromatography column or dialysis membrane to remove excess reducing agent.

Procedure:

-

Dissolve the protein sample in the reduction buffer.

-

Add a 10- to 20-fold molar excess of DTT or TCEP to the protein solution.

-

Incubate at 37°C for 1-2 hours to ensure complete reduction of all disulfide bonds.

-

Remove the excess reducing agent by size-exclusion chromatography or dialysis against the reaction buffer from Protocol 1.

-

Follow the steps outlined in Protocol 1 to quantify the total thiol content.

-

The number of disulfide bonds can be calculated as: (Total Thiols - Free Thiols) / 2.

Visualizations